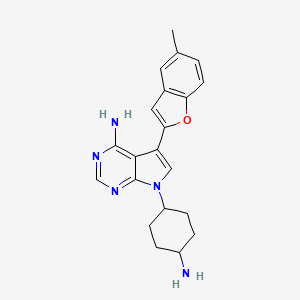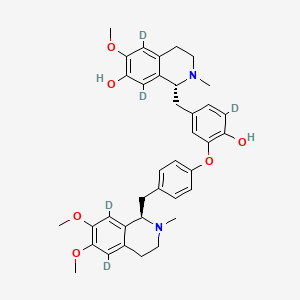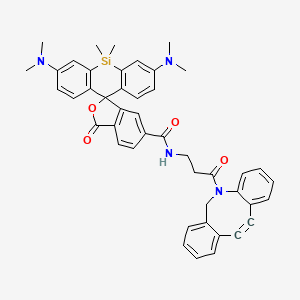
DMTr-TNA-U-amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-TNA-U-amidite is a phosphoramidite monomer used in the synthesis of oligonucleotides . It is a crucial compound in the field of nucleic acid chemistry, particularly for the synthesis of modified nucleotides and oligonucleotides, which are essential in various scientific research and therapeutic applications .
Métodos De Preparación
The synthesis of DMTr-TNA-U-amidite involves several steps. The common method includes the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base) . The final product is purified by column chromatography on silica gel .
Análisis De Reacciones Químicas
DMTr-TNA-U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be used to modify the compound’s structure.
Substitution: This is a primary reaction where the amidite group is substituted with other nucleophilic groups during oligonucleotide synthesis.
Common reagents used in these reactions include oxidizing agents like iodine and organic bases such as Hunig’s base . The major products formed from these reactions are modified oligonucleotides, which are used in various applications .
Aplicaciones Científicas De Investigación
DMTr-TNA-U-amidite is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of DMTr-TNA-U-amidite involves its incorporation into oligonucleotides during chemical synthesis. The compound acts as a building block, allowing the sequential addition of nucleotides to form a complete oligonucleotide chain . The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides interact with specific nucleic acid sequences to exert their effects .
Comparación Con Compuestos Similares
DMTr-TNA-U-amidite is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
DMTr-TNA-C(Bz)-amidite: A purine nucleoside analog with broad antitumor activity.
DMTr-TNA-G-amidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific application in the synthesis of uridine-containing oligonucleotides, which are essential for various research and therapeutic applications .
Propiedades
Fórmula molecular |
C38H45N4O8P |
|---|---|
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35?,36+,51?/m0/s1 |
Clave InChI |
CTMYNQLRHZTTLF-LHRWTQKGSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)

